molecular formula C23H32O4 B1615043 3,14-Dihydroxycarda-16,20(22)-dienolide CAS No. 2763-20-4

3,14-Dihydroxycarda-16,20(22)-dienolide

Cat. No.: B1615043
CAS No.: 2763-20-4
M. Wt: 372.5 g/mol
InChI Key: YGABECOLNBBTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,14-Dihydroxycarda-16,20(22)-dienolide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of cardenolides, which are a group of naturally occurring cardiac glycosides. These compounds are known for their ability to inhibit the sodium-potassium ATPase enzyme, which plays a crucial role in cellular ion balance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,14-Dihydroxycarda-16,20(22)-dienolide typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the core structure: This involves the construction of the steroidal backbone through a series of cyclization reactions.

    Introduction of hydroxyl groups: Hydroxylation reactions are carried out to introduce hydroxyl groups at the 3 and 14 positions. This can be achieved using reagents such as osmium tetroxide or hydrogen peroxide in the presence of catalysts.

    Formation of the dienolide moiety: The dienolide structure is introduced through a series of elimination and cyclization reactions, often involving the use of strong bases or acids.

Industrial Production Methods

Industrial production of this compound may involve the extraction of precursor compounds from natural sources, followed by chemical modification. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,14-Dihydroxycarda-16,20(22)-dienolide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form dihydro derivatives using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of alkylated, acylated, or sulfonated derivatives.

Scientific Research Applications

3,14-Dihydroxycarda-16,20(22)-dienolide has several applications in scientific research:

    Chemistry: Used as a model compound for studying the reactivity of cardenolides and their derivatives.

    Biology: Investigated for its effects on cellular ion balance and potential as a tool for studying ion transport mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of heart conditions due to its ability to inhibit sodium-potassium ATPase.

Mechanism of Action

The primary mechanism of action of 3,14-Dihydroxycarda-16,20(22)-dienolide involves the inhibition of the sodium-potassium ATPase enzyme. This enzyme is responsible for maintaining the balance of sodium and potassium ions across the cell membrane. Inhibition of this enzyme leads to an increase in intracellular sodium levels, which indirectly increases intracellular calcium levels through the sodium-calcium exchanger. This increase in calcium enhances cardiac contractility, making cardenolides useful in the treatment of certain heart conditions.

Comparison with Similar Compounds

Similar Compounds

    Digitoxin: Another cardenolide with similar inhibitory effects on sodium-potassium ATPase.

    Ouabain: A well-known cardenolide used in research for its potent effects on ion transport.

    Digoxin: A widely used cardiac glycoside with similar therapeutic applications.

Uniqueness

3,14-Dihydroxycarda-16,20(22)-dienolide is unique due to its specific hydroxylation pattern and dienolide structure, which may confer distinct pharmacological properties compared to other cardenolides. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic effects and applications.

Properties

IUPAC Name

3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h7,11,15-16,18-19,24,26H,3-6,8-10,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGABECOLNBBTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CC=C4C5=CC(=O)OC5)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20950290
Record name 3,14-Dihydroxycarda-16,20(22)-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2763-20-4
Record name RHODEXIN B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160845
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,14-Dihydroxycarda-16,20(22)-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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